molecular formula C9H10FNO2 B6255657 2-amino-4-ethyl-5-fluorobenzoic acid CAS No. 1872772-33-2

2-amino-4-ethyl-5-fluorobenzoic acid

Cat. No. B6255657
CAS RN: 1872772-33-2
M. Wt: 183.2
InChI Key:
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Description

2-Amino-5-fluorobenzoic acid is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharoyces Cerevisiae. It’s an antimetabolite for the tryptophan pathway in yeast, and is toxic by virtue of its antimetabolite conversion to 5-Fluorotryptophan .


Molecular Structure Analysis

The molecular formula of 2-amino-5-fluorobenzoic acid is C7H6FNO2. It has an average mass of 155.126 Da and a monoisotopic mass of 155.038254 Da .


Physical And Chemical Properties Analysis

2-Amino-5-fluorobenzoic acid is a solid at 20°C. It appears as a white to brown powder or crystal. It has a purity of over 98.0% as determined by HPLC. It has a slight turbidity in methanol and a melting point of 180°C .

Mechanism of Action

The mechanism of action of 2-amino-5-fluorobenzoic acid is not explicitly mentioned in the sources I found .

Safety and Hazards

2-Amino-5-fluorobenzoic acid causes skin irritation and serious eye irritation. After handling, it’s recommended to wash skin thoroughly. If it gets on skin, it should be washed with plenty of water. If eye irritation persists, medical advice should be sought .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-ethyl-5-fluorobenzoic acid involves the introduction of an amino group and a fluorine atom onto a benzoic acid derivative. The ethyl group is already present in the starting material, making it a convenient precursor for the synthesis.", "Starting Materials": [ "4-ethylbenzoic acid", "fluorine gas", "ammonia gas", "sodium hydroxide", "sulfuric acid", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-ethylbenzoic acid with a mixture of nitric and sulfuric acid to yield 2-nitro-4-ethylbenzoic acid.", "Step 2: Reduction of the nitro group using hydrogen gas and palladium on carbon catalyst to yield 2-amino-4-ethylbenzoic acid.", "Step 3: Protection of the carboxylic acid group using ethanol and sulfuric acid to yield ethyl 2-amino-4-ethylbenzoate.", "Step 4: Halogenation of the aromatic ring using fluorine gas and a catalyst such as iron(III) fluoride to yield ethyl 2-amino-4-ethyl-5-fluorobenzoate.", "Step 5: Hydrolysis of the ester group using sodium hydroxide to yield 2-amino-4-ethyl-5-fluorobenzoic acid." ] }

CAS RN

1872772-33-2

Product Name

2-amino-4-ethyl-5-fluorobenzoic acid

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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